molecular formula C19H22ClN3O B2515619 3-chloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide CAS No. 313231-70-8

3-chloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2515619
CAS RN: 313231-70-8
M. Wt: 343.86
InChI Key: AYFUQSCVEADART-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide" is a chemical entity that has been studied in the context of its binding affinity to dopamine receptors, particularly the D4 subtype. The research on related compounds suggests that these molecules have potential applications in the treatment of neurological disorders due to their selective receptor binding properties .

Synthesis Analysis

The synthesis of related benzamide compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. These compounds are synthesized and tested for their binding affinities to human dopamine receptor subtypes. The synthesis process includes the use of SAFIR (structure-affinity relationship) studies to optimize the binding properties of these compounds . Additionally, the synthesis of similar compounds involves aminomethylation and reduction reactions, followed by interactions with Grignard reagents to produce a variety of related molecules with potential biological activities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These studies provide detailed information on the optimized geometrical structure, vibrational frequencies, and chemical shifts, which are in strong agreement with experimental data. The molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties of these compounds have also been investigated, offering insights into their electronic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related arylamides include aminomethylation, reduction with lithium aluminum hydride, and subsequent interactions with Grignard reagents. These reactions lead to the formation of compounds with varying alkyl or aryl groups, which can significantly influence their biological activities and receptor binding affinities . The synthesis of closely related arylamides also involves the formation of intramolecular N-H...O hydrogen bonds, which can affect the molecular conformation and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related benzamide compounds are closely tied to their molecular structures. The presence of different substituents on the benzamide moiety can influence the compound's solubility, melting point, and stability. The binding affinities of these compounds to dopamine receptors are determined by their chemical structure, with certain configurations showing high selectivity and potency. For instance, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibits very high affinity for the dopamine D4 receptor with significant selectivity over other receptor subtypes . The physical properties such as solubility and stability are not explicitly discussed in the provided papers but are generally important for the pharmacokinetic profile of such compounds.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study conducted by Mussoi et al. (1996) involved the synthesis of a series of benzamides, which demonstrated anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (MET) screens, indicating potential applications in epilepsy treatment. The specific compound mentioned in your query was not isolated in this study, but the research underscores the relevance of benzamide derivatives in anticonvulsant drug discovery (Mussoi et al., 1996).

Anti-Influenza Virus Activity

Hebishy et al. (2020) described a new synthetic route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study highlights the potential of benzamide derivatives as antiviral agents, particularly against avian influenza (Hebishy et al., 2020).

Antitubercular Activity

Nimbalkar et al. (2018) synthesized novel derivatives of benzamide that showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). This research suggests the potential of benzamide derivatives in treating tuberculosis, a critical public health challenge (Nimbalkar et al., 2018).

Melanoma Cytotoxicity

Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics, finding enhanced cytotoxicity against melanoma cells. This study suggests the utility of benzamide derivatives in targeted melanoma therapy, offering a pathway to more effective treatments (Wolf et al., 2004).

Antibacterial Activity

Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antibacterial activity. This work contributes to the search for new antibacterial agents, addressing the urgent need for novel antibiotics amid rising drug resistance (Rostamizadeh et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory . Inhibiting AChE can increase the concentration of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function .

Mode of Action

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

By inhibiting AChE, 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory formation . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and potentially enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can lead to an increase in acetylcholine levels, potentially improving cognitive function . This makes it a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

properties

IUPAC Name

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFUQSCVEADART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

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